

Introduction: The Unique World of [2.2]Paracyclophanes

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Compound of Interest

Compound Name: **4,16-Dibromo[2.2]paracyclophane**

Cat. No.: **B7798488**

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[2.2]Paracyclophane (PCP) represents a fascinating class of strained aromatic compounds, first discovered in 1949.^[1] Its structure, featuring two benzene rings held in close, parallel proximity by ethylene bridges, results in significant molecular strain and transannular electronic interactions.^{[2][3]} This "bent and battered" ring system is not merely a curiosity; its rigid three-dimensional architecture and the resulting planar chirality upon substitution have made it a valuable scaffold in diverse scientific fields.^{[1][2][4]}

This guide focuses on a key derivative: **4,16-Dibromo[2.2]paracyclophane**. The introduction of bromine atoms at the pseudo-para positions serves as a critical synthetic handle, transforming the parent hydrocarbon into a versatile building block for more complex molecular architectures.^[5] The bromine substituents significantly influence the compound's reactivity, enabling a wide array of subsequent chemical modifications through reactions like cross-coupling, lithiation, and cyanation.^{[5][6]} This versatility makes **4,16-Dibromo[2.2]paracyclophane** a compound of high interest for researchers in materials science, asymmetric catalysis, and medicinal chemistry.^{[4][7]}

Physicochemical and Structural Properties

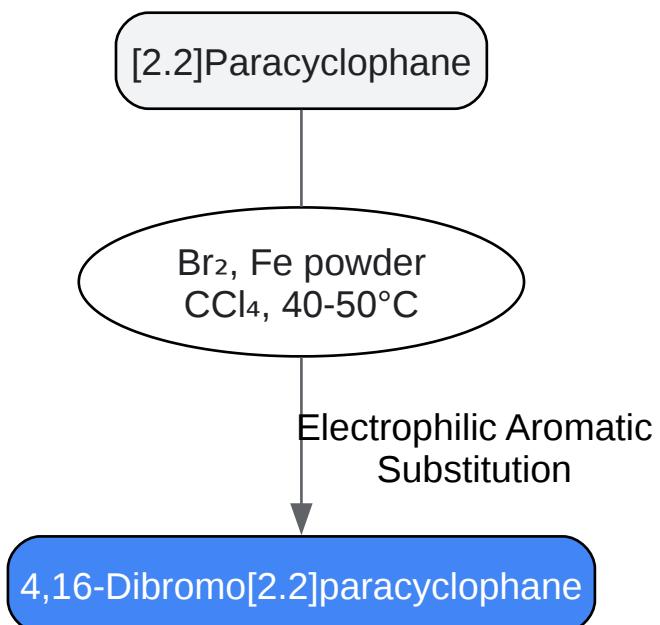
4,16-Dibromo[2.2]paracyclophane is a polycyclic aromatic compound characterized by its unique bridged structure.^[5] Due to its rigid and hydrophobic nature, it typically presents as a white to light yellow crystalline powder with low solubility in polar solvents.^[5] The defining feature of the [2.2]paracyclophane system is the proximity of the two aromatic decks, leading to strong transannular π - π interactions, a feature that is maintained in its derivatives.

Property	Value	Source
CAS Number	96392-77-7	[5] [8] [9]
Molecular Formula	C ₁₆ H ₁₄ Br ₂	[5] [8]
Molecular Weight	366.09 g/mol	[5] [8] [10]
Appearance	White to light yellow powder	[5]
Synonym	5,11-Dibromotricyclo[8.2.2.2 ^{4,7}]hexadeca-1(12),4,6,10,13,15-hexaene	[5]

Core Synthesis: Electrophilic Bromination

The primary route to **4,16-Dibromo[2.2]paracyclophane** is the direct electrophilic halogenation of the parent [2.2]paracyclophane. The electron-rich nature of the strained benzene rings makes them susceptible to electrophilic attack.

Causality in Experimental Design: The choice of a Lewis acid catalyst, such as iron powder, is critical to polarize the bromine molecule, generating a potent electrophile (Br⁺) necessary for substitution. The reaction is typically conducted in an inert solvent like carbon tetrachloride at moderately elevated temperatures to achieve a reasonable reaction rate without promoting excessive side reactions or degradation of the strained cyclophane structure.[\[6\]](#) The stoichiometry is controlled to favor disubstitution.



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Caption: Synthesis of **4,16-Dibromo[2.2]paracyclophane** via direct bromination.

Detailed Experimental Protocol: Synthesis of 4,16-Dibromo[2.2]paracyclophane[6]

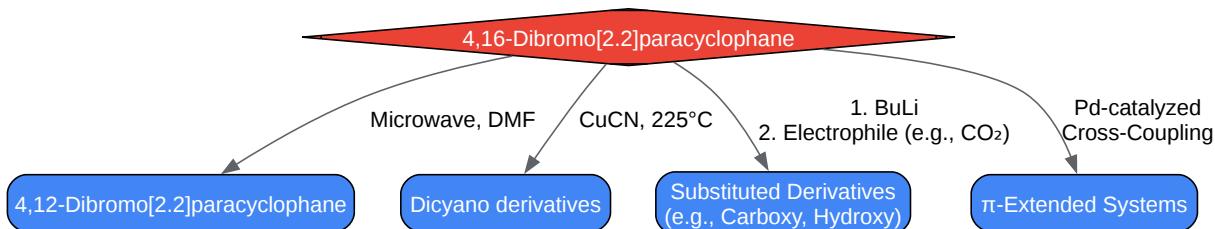
- Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add [2.2]paracyclophane (5.0 g), iron powder (0.1 g), and carbon tetrachloride (400 mL).
- Reaction: Warm the stirred suspension to 40-50°C. Add a solution of bromine (10.0 g) in carbon tetrachloride dropwise over 30 minutes.
- Monitoring: Maintain the temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of mono- and di-brominated products.
- Workup: After cooling to room temperature, quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

- Purification: Remove the solvent under reduced pressure. The resulting crude solid contains a mixture of brominated products. The desired 4,16-dibromo isomer is purified by repeated recrystallization from hot ethanol.

Trustworthiness Note: This protocol is self-validating through TLC monitoring, which allows the researcher to control the extent of bromination and optimize the yield of the desired dibromo product while minimizing the formation of higher-order halogenated impurities.

Key Reactivity and Synthetic Utility

The true value of **4,16-Dibromo[2.2]paracyclophane** lies in the reactivity of its carbon-bromine bonds, which act as gateways to a vast landscape of other functionalized derivatives.



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Caption: Key reaction pathways of **4,16-Dibromo[2.2]paracyclophane**.

Isomerization to 4,12-Dibromo[2.2]paracyclophane

A significant reaction is the isomerization of the 4,16-(pseudo-para) isomer to the 4,12-(pseudo-ortho) isomer. This transformation can be achieved efficiently using microwave irradiation in a high-boiling solvent like DMF.^[7] This process is believed to proceed through the homolytic cleavage of an ethylene bridge, followed by rotation of the resulting diradical intermediate and subsequent ring closure.^[7] The ability to access different isomers is crucial as the substitution pattern dictates the geometry and properties of resulting ligands and materials.

Lithiation and Electrophilic Quench

Treatment with organolithium reagents, such as butyllithium (BuLi), at elevated temperatures can generate the corresponding mono- and di-lithio[2.2]paracyclophanes. These powerful nucleophilic intermediates can then react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups with high yields, providing access to carboxylic acids, alcohols, and other substituted derivatives.[6]

Transition Metal-Catalyzed Cross-Coupling

The bromine atoms are ideal handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][11] This is arguably the most powerful application, as it allows for the construction of complex, π-conjugated systems by linking the paracyclophane core to other aromatic, alkynyl, or amino groups.[1] These reactions are fundamental to the design of advanced materials with tailored electronic and optical properties.[3]

Cyanation Reactions

High-temperature cyanation using cuprous cyanide can replace the bromine atoms with cyano groups. Interestingly, this reaction can be accompanied by thermal isomerization, leading to a mixture of dicyano isomers, including 4,16- and 8,16-dicyano[2.2]paracyclophanes.[6] This highlights the dynamic nature of the cyclophane scaffold under harsh reaction conditions.

Applications in Research and Development

The unique structural and reactive properties of **4,16-Dibromo[2.2]paracyclophane** and its derivatives make them highly valuable in several advanced fields.

Materials Science

The rigid, pre-organized structure of the [2.2]paracyclophane core is an ideal building block for functional materials.[1]

- Conjugated Polymers: Using **4,16-dibromo[2.2]paracyclophane** as a monomer in cross-coupling polymerizations leads to π-stacked polymers with unique chiroptical and optoelectronic properties.[1][4] These materials are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Metal-Organic Frameworks (MOFs): Derivatives of **4,16-dibromo[2.2]paracyclophane**, such as the corresponding dicarboxylic acids, can be used as organic linkers to construct MOFs. These materials possess high surface areas and defined pore structures, making them promising for gas storage, separation, and catalysis.[12]

Asymmetric Synthesis

When substituents are introduced onto the [2.2]paracyclophane scaffold, the molecule becomes planar chiral. This property is exploited in asymmetric catalysis. While the 4,12-isomer is more famously used to create the PHANEPHOS ligand, the principle extends to derivatives from the 4,16-isomer.[11] These chiral scaffolds can be elaborated into ligands for transition metals, which then catalyze enantioselective reactions, a cornerstone of modern pharmaceutical and fine chemical synthesis.[4]

Drug Development and Supramolecular Chemistry

While not a drug itself, the rigid 3D structure of the paracyclophane core makes it an attractive scaffold for designing molecules that can engage with biological targets like proteins and enzymes. The ability to precisely position functional groups in three-dimensional space using the 4,16-dibromo intermediate allows for the rational design of potent and selective inhibitors or molecular probes. Its unique geometry is also of interest in studies related to molecular recognition and self-assembly.[5]

Conclusion and Future Outlook

4,16-Dibromo[2.2]paracyclophane is more than just a substituted aromatic compound; it is a master key that unlocks a vast and expanding area of [2.2]paracyclophane chemistry. Its straightforward synthesis and the versatile reactivity of its bromine atoms provide a reliable entry point for the construction of sophisticated, functional molecules. Future research will likely focus on leveraging this building block to create next-generation materials with enhanced electronic and chiroptical properties, novel chiral catalysts with unprecedented selectivity, and complex host-guest systems for applications in sensing and molecular machinery. The continued exploration of this "bent and battered" molecule promises to yield further innovations across the scientific landscape.

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